Product packaging for 1h-Indazole-4-carbaldehyde,3-chloro-(Cat. No.:)

1h-Indazole-4-carbaldehyde,3-chloro-

Cat. No.: B12208862
M. Wt: 180.59 g/mol
InChI Key: UYCVWHOYHLXUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Strategic Significance of Functionalized Indazole Scaffolds

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. researchgate.netnih.gov Functionalized indazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-HIV, and antihypertensive agents. researchgate.netnih.govnih.gov The planar nature of the indazole ring system allows for diverse functionalization at multiple positions, which can be tailored to achieve specific interactions with biological targets like enzymes and receptors. nih.gov

The versatility of the indazole scaffold stems from its unique chemical properties, including its ability to participate in hydrogen bonding and its aromatic character. researchgate.net The development of numerous synthetic methodologies, from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization, has made a vast chemical space of indazole derivatives accessible to researchers. nih.govresearchgate.net This accessibility allows for the systematic optimization of lead compounds in drug discovery programs. For instance, drugs like Niraparib, an anti-cancer agent, and Benzydamine, an anti-inflammatory drug, feature the indazole core, underscoring its pharmacological importance. nih.govwikipedia.org The continuous exploration of new functionalization patterns on the indazole ring remains a key strategy for discovering novel therapeutic agents. nih.govnih.gov

Positional Isomerism in Halogenated Indazole Carbaldehydes and its Academic Relevance

Positional isomerism, where functional groups are located at different positions on a core structure, is of critical academic and practical relevance in the study of substituted indazoles. In the case of halogenated indazole carbaldehydes, the specific placement of the halogen and aldehyde groups dramatically influences the compound's reactivity, physical properties, and biological activity. For example, 1H-Indazole-4-carbaldehyde, 3-chloro- is an isomer of other known compounds such as 4-Chloro-1H-indazole-3-carbaldehyde and 3-Chloro-1H-indazole-5-carbaldehyde. sigmaaldrich.comuni.lubldpharm.com

The academic relevance lies in understanding how these positional changes affect the molecule's electronic distribution and steric profile. The aldehyde group's reactivity can be modulated by the electron-withdrawing or -donating effects of the substituent on the benzene (B151609) ring portion of the molecule. Similarly, the position of the chlorine atom can influence the acidity of the N-H proton and the susceptibility of the ring to further substitution reactions. Studying these isomers allows chemists to establish structure-activity relationships (SAR), which are crucial for the rational design of molecules with desired properties, such as targeted kinase inhibitors in medicinal chemistry. nih.gov The synthesis of a specific isomer often requires a carefully designed synthetic route, highlighting the challenges and ingenuity involved in heterocyclic chemistry. chemicalbook.comrsc.org

Table 1: Comparison of Selected Halogenated Indazole Carbaldehyde Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Known Properties/Features
4-Chloro-1H-indazole-3-carbaldehyde102735-85-3C₈H₅ClN₂O180.59Synthetic intermediate. uni.lubldpharm.com
3-Chloro-1H-indazole-5-carbaldehyde1086391-03-8C₈H₅ClN₂O180.59Available as a powder with a melting point of 190-195 °C. sigmaaldrich.com
1H-Indazole-4-carbaldehyde, 3-chloro-Not explicitly listed with a unique CAS in searchesC₈H₅ClN₂O180.59The specific properties and synthetic routes for this isomer are less documented in public literature compared to its positional isomers.

Historical Context of Substituted Indazoles in Organic Synthesis and Heterocyclic Chemistry

The history of indazole chemistry dates back to 1883, when Emil Fischer first obtained the parent compound, indazole. wikipedia.org His work laid the foundation for the field of heterocyclic chemistry, which explores the synthesis and properties of ring structures containing atoms other than carbon. Initially, the synthesis of substituted indazoles relied on classical methods, such as the cyclization of ortho-substituted anilines or the reaction of salicylaldehydes with hydrazine (B178648). researchgate.net

Over the decades, the synthetic toolbox for creating indazole derivatives has expanded dramatically. The 20th and 21st centuries have witnessed the development of more sophisticated and efficient synthetic strategies. These include transition-metal-catalyzed cross-coupling reactions and intramolecular C-H amination, which allow for greater control over the substitution pattern. nih.govnih.gov More recently, direct C-H functionalization has emerged as a powerful and atom-economical approach to introduce new functional groups onto the indazole scaffold without the need for pre-functionalized starting materials. rsc.org This evolution in synthetic methods has been a driving force behind the widespread use of indazoles in various research areas, particularly in the development of pharmaceuticals. organic-chemistry.org

Research Gaps and Future Directions for 1H-Indazole-4-carbaldehyde, 3-chloro-

Despite the broad interest in functionalized indazoles, a significant research gap exists for the specific isomer 1H-Indazole-4-carbaldehyde, 3-chloro-. Compared to its positional isomers, there is a noticeable lack of dedicated studies on its synthesis, characterization, and application in the scientific literature. This presents several opportunities for future research.

A primary future direction is the development of regioselective and efficient synthetic routes to access this particular isomer in high yield and purity. Such methods would enable a more thorough investigation of its properties. Once available, a comprehensive characterization of its physicochemical properties would be essential.

The most promising avenue for future research lies in exploring its potential as a bioactive molecule or a key synthetic intermediate. chemimpex.com Given that many indazole derivatives are potent kinase inhibitors, screening 1H-Indazole-4-carbaldehyde, 3-chloro- against a panel of kinases could reveal novel therapeutic leads. nih.gov Furthermore, the aldehyde functional group is a versatile handle for a wide range of chemical transformations, including Wittig reactions, reductive aminations, and the synthesis of other heterocyclic systems. nih.gov Investigating these transformations could lead to the discovery of new families of complex molecules with unique biological or material properties. The interplay between the chloro substituent and the aldehyde at the 4-position could offer unique reactivity profiles, making it a valuable and under-explored tool for organic synthesis and medicinal chemistry.

Table of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B12208862 1h-Indazole-4-carbaldehyde,3-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloro-2H-indazole-4-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11)

InChI Key

UYCVWHOYHLXUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)C=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Indazole 4 Carbaldehyde, 3 Chloro

Retrosynthetic Approaches and Precursor Identification for 1H-Indazole-4-carbaldehyde, 3-chloro-

Retrosynthetic analysis of 1H-Indazole-4-carbaldehyde, 3-chloro- reveals two primary disconnection strategies.

Strategy A: Functional Group Installation on a Pre-formed Indazole Core

The most straightforward disconnection involves removing the functional groups from the target molecule. Disconnecting the C4-aldehyde (formyl group) and the C3-chloro group leads to the parent 1H-indazole scaffold. This approach relies on the development of regioselective formylation and chlorination reactions. The key intermediate in this pathway is 1H-indazole-4-carbaldehyde for subsequent chlorination, or 3-chloro-1H-indazole for subsequent formylation. The feasibility of this strategy is contingent on controlling the site of electrophilic attack or directed metalation on a substituted indazole ring.

Strategy B: Indazole Ring Construction from Acyclic or Monocyclic Precursors

A more convergent approach involves disconnecting the indazole ring itself. A common disconnection breaks the N1-N2 and C3-N2 bonds. This leads to precursors such as a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. For the target molecule, this retrosynthetic step would point to a hypothetical precursor like 2-amino-6-chloro-3-formylbenzonitrile, which upon reaction with a hydrazine (B178648) equivalent, could undergo cyclization. Another powerful method involves the cyclization of substituted o-toluidines or related structures. chemicalbook.com Following this logic, a precursor such as 2-methyl-3-chloro-6-formylaniline could be diazotized to initiate an intramolecular cyclization, forming the N-N bond and yielding the indazole core. chemicalbook.com Identifying stable and accessible precursors is the principal challenge of this approach.

Methodologies for Indazole Core Construction with Specific Regiochemistry

Building the indazole ring from appropriately substituted benzene (B151609) derivatives is a fundamental strategy in heterocyclic chemistry. Success hinges on the careful design of precursors and the selection of cyclization conditions that favor the desired 1H-indazole tautomer and substitution pattern.

The synthesis of indazoles can often be achieved through the cyclization of o-halobenzonitriles or o-halobenzaldehydes with hydrazine. chemicalbook.comorganic-chemistry.org Applying this logic to the target compound, a potential precursor would be a 2,6-dihalogenated benzonitrile (B105546) carrying a formyl group at the 3-position. For instance, a molecule like 3-formyl-2-fluoro-6-chlorobenzonitrile could theoretically react with hydrazine. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) at the more activated fluorine-bearing carbon, followed by intramolecular condensation between the hydrazine moiety and the nitrile group to form the 3-aminoindazole, which would then need to be converted to the 3-chloro derivative. A recent synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) highlights the viability of using di-halogenated precursors, though controlling regioselectivity can be challenging and highly dependent on the solvent and reaction conditions. nih.gov

Another established route is the reductive cyclization of ortho-nitrobenzylidene derivatives. acs.orgorganic-chemistry.org A precursor such as 2-chloro-6-formyl-1-nitrobenzene could be condensed with an amine, and the resulting imine could undergo reductive cyclization to form the indazole N-N bond. organic-chemistry.org

Control over ring closure is paramount for ensuring the correct regiochemical outcome. In syntheses starting from precursors like 2-halobenzonitriles, the initial SNAr reaction with hydrazine is typically regioselective, with displacement of the most electron-deficient halogen (often fluorine). The subsequent cyclization onto the nitrile is an intramolecular process that definitively establishes the pyrazole (B372694) ring fused to the benzene core. nih.gov

For methods involving diazotization, such as the reaction of a substituted o-toluidine, the in-situ generated diazonium salt is the key reactive intermediate. chemicalbook.com The diazonium group is then attacked by an adjacent nucleophilic carbon—in this case, the benzylic carbon of the methyl group—to close the ring. Subsequent aromatization, often involving tautomerization, yields the final stable 1H-indazole system. researchgate.net The substitution pattern on the aromatic ring dictates the stability and accessibility of the required intermediates, thereby controlling the final structure.

Directed Functionalization Strategies for C3-Chlorination and C4-Carbaldehyde Introduction

This approach involves the stepwise modification of a simpler, more accessible indazole derivative. The order of functionalization is critical, as the existing substituent will influence the regioselectivity of the subsequent reaction.

The direct chlorination of the indazole C3 position is a well-documented transformation. chim.it The C3 position of the indazole ring is susceptible to electrophilic attack. Starting with 1H-indazole-4-carbaldehyde, selective chlorination at the C3 position can be achieved using various electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is a common and effective reagent for this purpose. Another powerful reagent for this transformation is 1-chloro-1,2-benziodoxol-3-one, a type of hypervalent iodine reagent, which can deliver a chlorine electrophile under mild conditions to afford the 3-chloro derivative in good yield. chim.it The protection of the indazole N1-position (e.g., as a 1-Boc or 1-SEM derivative) can sometimes be employed to improve solubility and control reactivity, although direct chlorination is often successful. chim.it

Table 1: Reagents for C3-Chlorination of Indazole Derivatives
Chlorinating AgentTypical ConditionsCommentsReference
N-Chlorosuccinimide (NCS)Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂), Room Temp.Widely used, commercially available, and generally provides good regioselectivity for the C3 position. chim.it
1-Chloro-1,2-benziodoxol-3-oneDichloromethane (CH₂Cl₂), Room Temp.A hypervalent iodine reagent known for clean and efficient electrophilic chlorinations. chim.it
Sulfuryl Chloride (SO₂Cl₂)Inert solvent (e.g., CHCl₃), Room Temp.A strong chlorinating agent; may require careful control of stoichiometry to avoid over-reaction. chim.it

The introduction of a carbaldehyde group onto an aromatic ring can be accomplished via several methods. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org Starting with 3-chloro-1H-indazole, the indazole ring acts as the nucleophile, attacking the electrophilic Vilsmeier reagent. The regioselectivity of the formylation (C4 vs. other positions like C5, C6, or C7) is governed by a combination of the electronic directing effects of the fused benzene ring, the pyrazole nitrogens, and the C3-chloro substituent, as well as steric hindrance. While indoles and pyrroles are classic substrates, the application to indazoles is also established. rsc.orgclockss.org

An alternative strategy is directed ortho-metalation. This powerful technique involves using a directing group (DG) to position a strong base (like an organolithium reagent) to selectively deprotonate an adjacent C-H bond. For an indazole, a suitable directing group could be attached at the N1 position. This N1-directing group would guide the base to deprotonate the C7 position. To achieve C4-formylation, one would need to start with a substrate that already has a directing group at C5 or a blocking group at C7, making this a more complex, multi-step approach. After deprotonation to form an aryllithium or related organometallic species, the reaction is quenched with an electrophilic formylating agent, such as DMF, to install the carbaldehyde group.

Table 2: Methodologies for Directed Formylation
MethodReagentsMechanism SummaryReference
Vilsmeier-Haack ReactionPOCl₃, DMFFormation of an electrophilic chloroiminium ion (Vilsmeier reagent) which is attacked by the electron-rich indazole ring, followed by hydrolysis to the aldehyde. jk-sci.comwikipedia.org
Directed Metalation-Quenching1. Strong Base (e.g., n-BuLi, LDA) 2. Formylating Agent (e.g., DMF)A directing group on the ring guides a strong base to selectively deprotonate a specific position, creating a nucleophilic carbon which is then trapped by an electrophile. chim.it

Catalytic Approaches in the Synthesis of 1H-Indazole-4-carbaldehyde, 3-chloro-

While specific catalytic routes for 1H-Indazole-4-carbaldehyde, 3-chloro- are not extensively documented in public literature, several modern catalytic strategies for constructing the indazole core are highly relevant. These methods typically involve the formation of the N-N bond and subsequent cyclization, often catalyzed by transition metals like copper or palladium. nih.govresearchgate.net

One of the most powerful methods is the copper-catalyzed intramolecular Ullmann-type reaction. researchgate.netacs.org This approach would likely begin with a suitably substituted o-haloaryl hydrazone. For the target molecule, a hypothetical precursor could be 2,6-dichloro-3-methylbenzaldehyde, which would first be condensed with hydrazine to form the corresponding hydrazone. The subsequent intramolecular N-arylation, mediated by a copper catalyst, would lead to the formation of the indazole ring. A final oxidation step would be required to convert the methyl group to the desired carbaldehyde.

Palladium-catalyzed reactions also offer versatile pathways. These include intramolecular C-H amination reactions and Suzuki-Miyaura cross-coupling reactions to build the indazole system or introduce substituents. nih.govmdpi.com For example, a Pd-catalyzed Aza-Nenitzescu reaction of hydrazones and p-benzoquinones represents another potential, albeit complex, route. nih.gov Furthermore, rhodium-catalyzed C-H activation and subsequent C-N/N-N coupling has emerged as an advanced, redox-neutral strategy to access 1H-indazoles from imidate esters. nih.govresearchgate.net

These catalytic methods offer significant advantages over classical syntheses, including milder reaction conditions, improved functional group tolerance, and potentially higher yields and selectivity.

Catalytic Strategy Typical Precursors Key Advantages Relevant Citations
Copper-Catalyzed Ullmann Cyclization o-Haloaryl hydrazonesGood functional group tolerance, reliable ring closure. nih.govresearchgate.netacs.org
Palladium-Catalyzed C-H Amination AminohydrazonesDirect use of C-H bonds, atom economy. nih.gov
Rhodium-Catalyzed C-H Activation Imidate esters, NitrosobenzenesRedox-neutral conditions, advanced functionalization. nih.govresearchgate.net

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring a reproducible process. The choice of solvent, temperature, and reagent stoichiometry can have a profound impact on the outcome of the synthesis.

The influence of solvent systems and temperature is well-demonstrated in the synthesis of halogenated indazoles. A study on the synthesis of the related compound 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine revealed that solvent choice is paramount for achieving regioselectivity. nih.gov

In this analogous system, aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (B87167) (DMSO) facilitated the reaction at a lower temperature (60 °C). However, protic solvents like isopropanol (B130326) (IPA) and ethanol (B145695) gave improved regioselectivity for the desired product over an unwanted isomer, albeit requiring higher temperatures (95 °C) and an excess of hydrazine to achieve full conversion. nih.gov This highlights a common trade-off in process optimization between reaction rate, temperature, and selectivity.

Table: Effect of Solvent on a Model Halo-Indazole Synthesis nih.gov This table is based on data for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and serves to illustrate general principles.

Solvent Temperature (°C) Ratio of Desired:Undesired Isomer Notes
NMP 60 ~50:50 Fast reaction, poor selectivity.
DMSO 60 ~50:50 Fast reaction, poor selectivity.
Ethanol 95 65:35 Improved selectivity, higher temp required.
IPA 95 70:30 Best selectivity in this screen.

Temperature profiles must also be carefully controlled. For instance, in the nitrosation of indoles to form indazole-3-carboxaldehydes, reducing the temperature to 0 °C during the addition of reagents was found to be critical for minimizing the formation of dimer byproducts. nih.gov However, subsequent heating to 50-80 °C was often necessary to drive the reaction to completion, especially for electron-poor substrates. nih.gov

The only specifically reported, though low-yielding (6-24%), synthesis of 1H-Indazole-4-carbaldehyde, 3-chloro- proceeds via the reaction of 4-chloro-3H-indole with sodium nitrite (B80452) and hydrochloric acid. chemicalbook.com This reaction class, a variation of the Davis-Beirut reaction, involves the nitrosation of an indole (B1671886) precursor.

Mechanistically, the reaction likely proceeds through the nitrosation at the C3 position of the indole ring, leading to an oxime intermediate. This is followed by the addition of water, ring-opening, and subsequent ring-closure to form the final 1H-indazole-3-carboxaldehyde product. nih.gov A key challenge in such reactions is the formation of side products. A common side reaction is the dimerization of the indole starting material, which can become the major pathway under suboptimal conditions. nih.gov

To enhance yield and minimize these side products, several strategies can be employed, drawn from optimized procedures for analogous reactions:

Reverse Addition: Slowly adding the indole substrate to the acidic nitrite solution, rather than the other way around, can maintain a low concentration of the indole and favor its reaction with the nitrosating agent over self-dimerization. nih.gov

pH Control: Maintaining a slightly acidic environment (e.g., pH 2.5) is crucial. chemicalbook.com

Temperature Management: As noted, initial low temperatures (0 °C) can suppress side reactions, while a subsequent heating phase can ensure full conversion of intermediates. nih.gov

Table: Strategies for Yield Enhancement in Indazole Synthesis via Nitrosation

Parameter Sub-Optimal Condition Optimized Condition Rationale Citation
Order of Addition Acid added to Indole/Nitrite mixture Indole added to Acid/Nitrite mixture Minimizes indole dimerization. nih.gov
Temperature Reaction at a single, high temperature Low temperature addition, followed by heating Suppresses initial side reactions, then drives conversion. nih.gov

| Stoichiometry | Near-equimolar reagents | Excess of nitrosating agent (NaNO₂) | Ensures complete consumption of the indole starting material. | nih.gov |

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from a laboratory bench to a larger, pilot-plant or manufacturing scale introduces new challenges related to safety, cost, and robustness. For a molecule like 1H-Indazole-4-carbaldehyde, 3-chloro-, several process chemistry considerations are vital.

Thermal Safety: Indazole synthesis can involve energetic intermediates or exothermic steps. For example, the use of hydrazine or the potential for runaway reactions in Ullmann-type cyclizations requires careful thermal hazard assessment to define safe operating limits. researchgate.netacs.org

Optimization for Scale: High-throughput experimentation (HTE) and statistical modeling are increasingly used to efficiently screen a wide range of conditions (catalysts, ligands, solvents, bases) to find a robust and optimal process without consuming large amounts of material. researchgate.netacs.orgrsc.org

Scalable Workup and Purification: Procedures that rely on column chromatography are generally not viable for large-scale production. Therefore, developing a process that yields a product which can be isolated and purified by simple filtration and/or recrystallization is a primary goal of process chemistry. nih.govnih.gov For example, in the synthesis of a related chloro-indazole, a binary solvent system of MeOH/H₂O was identified to selectively recrystallize the desired isomer from a mixture, a highly scalable technique. nih.gov

Alternative Technologies: Flow chemistry is an emerging technology that offers significant advantages for scalability and safety. By performing reactions in a continuous flow reactor, issues like heat transfer, mixing, and the handling of hazardous reagents can be better controlled, leading to improved consistency and safety, particularly for energetic reactions. acs.org

Table: Key Considerations for Scalable Indazole Synthesis

Consideration Importance Example/Strategy Relevant Citations
Thermal Safety High Perform differential scanning calorimetry (DSC) on intermediates. acs.orgrsc.org
Process Optimization High Use High-Throughput Experimentation (HTE) to screen catalysts/solvents. researchgate.netacs.org
Purification Method High Develop a robust recrystallization method instead of chromatography. nih.gov
Reagent Cost Medium Select less expensive starting materials and catalysts (e.g., copper over palladium). nih.gov

| Process Technology | Medium | Evaluate flow chemistry to improve safety and reproducibility. | acs.org |

Elucidating the Reactivity and Derivatization Strategies of 1h Indazole 4 Carbaldehyde, 3 Chloro

Transformations of the Carbaldehyde Functionality at C4

The aldehyde group at the C4 position is a versatile handle for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and its oxidation state allows for both reduction and oxidation to other functional groups.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Synthesis)

The quintessential reaction of an aldehyde is the nucleophilic addition to the carbonyl carbon. nih.gov This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. sigmaaldrich.com

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), the aldehyde undergoes nucleophilic addition to form a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol, providing entry into other important classes of molecules.

Imine Synthesis: Primary amines react with the aldehyde to form imines (also known as Schiff bases) through a nucleophilic addition followed by dehydration. This reversible reaction is often a key step in the synthesis of more complex nitrogen-containing compounds and is the basis for reductive amination. masterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions at C4

Reaction Name Nucleophile Reagent(s) Product Type
Cyanohydrin Formation Cyanide (CN⁻) HCN or NaCN/H⁺ α-Hydroxy Nitrile
Imine Synthesis Primary Amine (R-NH₂) R-NH₂, acid or base catalyst Imine (Schiff Base)

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Carbon-carbon bond-forming condensation reactions are fundamental in organic synthesis for building molecular complexity. The aromatic aldehyde functionality of 1H-indazole-4-carbaldehyde, 3-chloro- is an excellent substrate for several such transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. sigmaaldrich.comwikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield a new C=C double bond, typically producing an α,β-unsaturated product. researchgate.netacs.orgjk-sci.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. iitk.ac.inwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org A key advantage of this reaction is that the position of the newly formed double bond is unambiguously defined. libretexts.org

Aldol (B89426) Condensation: In a crossed or Claisen-Schmidt aldol condensation, the indazole carbaldehyde can react with a ketone (e.g., acetone) in the presence of an acid or base catalyst to form a β-hydroxy ketone, which can then be readily dehydrated to yield an α,β-unsaturated ketone (enone).

Table 2: Condensation Reactions at C4

Reaction Name Reagent(s) Catalyst Product Type
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CN)₂) Piperidine, NH₄OAc α,β-Unsaturated Dinitrile/Diester
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) None (reagent is basic) Alkene
Aldol Condensation Ketone (e.g., Acetone) NaOH or H⁺ α,β-Unsaturated Ketone

Selective Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-chloro-1H-indazole-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule. chemistrysteps.comchemguide.co.uk For heterocyclic aldehydes, mild and selective conditions are often preferred. organic-chemistry.orgresearchgate.net

Common methods include:

Pinnick Oxidation: Using sodium chlorite (B76162) (NaClO₂) buffered with a weak acid is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other oxidizable groups.

Potassium Permanganate (KMnO₄): A strong and inexpensive oxidant, typically used under basic conditions followed by acidification.

Jones Oxidation: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid provides a powerful oxidizing environment.

Sodium Hypochlorite (NaClO): Commercial bleach can be used as an inexpensive and effective oxidant, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.net

Table 3: Selective Oxidation of the C4-Carbaldehyde

Oxidizing Agent Typical Conditions Key Feature
Sodium Chlorite (NaClO₂) t-BuOH, NaH₂PO₄ buffer High chemoselectivity, mild
Potassium Permanganate (KMnO₄) aq. NaOH, heat Strong, cost-effective
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to RT Powerful, fast
Sodium Hypochlorite (NaClO) aq. NaOH, MW or heat Inexpensive, environmentally benign

Controlled Reduction to Alcohols and Amines

The carbonyl group can be selectively reduced to either a primary alcohol or an amine, providing access to valuable synthetic intermediates.

Reduction to Alcohols: The aldehyde is easily reduced to the corresponding primary alcohol, (3-chloro-1H-indazol-4-yl)methanol. This can be achieved with high yields using common hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective choice, while the more reactive lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used.

Reduction to Amines (Reductive Amination): This powerful transformation converts the aldehyde directly into an amine in a one-pot reaction. organic-chemistry.orgnih.gov The process involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ by a selective reducing agent. masterorganicchemistry.comacs.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards the starting aldehyde than the intermediate iminium ion. researchgate.net

Table 4: Controlled Reduction of the C4-Carbaldehyde

Transformation Reagent(s) Product Type
Reduction to Alcohol NaBH₄ or LiAlH₄ Primary Alcohol
Reductive Amination R¹R²NH, NaBH₃CN or NaBH(OAc)₃ Secondary or Tertiary Amine

Reactivity of the Chlorinated Position at C3

The chloro substituent at the C3 position of the electron-deficient indazole ring is a key site for functionalization, primarily through substitution reactions.

Nucleophilic Aromatic Substitution Reactions

The C3 position of the indazole nucleus is analogous to the ortho-position relative to the ring nitrogen atoms, making it susceptible to nucleophilic attack. The chloro group at this position can act as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. fishersci.co.uk Such reactions typically proceed via an addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex). osti.govconicet.gov.ar

This pathway allows for the displacement of the chloride ion by a variety of strong nucleophiles, a common strategy for introducing diversity into heterocyclic scaffolds. youtube.com These reactions often require elevated temperatures and may be facilitated by the use of a base to deprotonate the incoming nucleophile or the indazole N-H.

Potential transformations include:

Amination: Reaction with primary or secondary amines to yield 3-aminoindazole derivatives.

Etherification: Reaction with alkoxides (e.g., sodium methoxide) to form 3-alkoxyindazoles.

Thioetherification: Reaction with thiolates (e.g., sodium thiophenoxide) to produce 3-thioether derivatives.

While SNAr is a viable pathway, modern methods often employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) for C3 functionalization, as they can proceed under milder conditions with a broader substrate scope.

Table 5: Nucleophilic Aromatic Substitution at C3

Nucleophile Reagent(s) Product Type
Amine (R¹R²NH) R¹R²NH, heat, base (e.g., K₂CO₃) 3-Aminoindazole
Alkoxide (RO⁻) ROH, NaH or K₂CO₃, heat 3-Alkoxyindazole
Thiolate (RS⁻) RSH, base (e.g., K₂CO₃), heat 3-Thioether Indazole

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The chlorine atom at the C3 position of the indazole ring, while generally less reactive than bromine or iodine, is sufficiently activated to participate in various palladium-catalyzed cross-coupling reactions. researchgate.netscilit.com These reactions are fundamental for creating new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl moieties onto the indazole scaffold.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl linkages. The Suzuki reaction of halo-indazoles with various aryl or heteroaryl boronic acids is well-documented. nih.govnih.gov For 3-chloro-1H-indazole-4-carbaldehyde, a Suzuki-Miyaura coupling would involve reacting the chloro-indazole with an organoboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.org Ferrocene-based palladium complexes have shown high efficacy in the C3-functionalization of indazoles. mdpi.comresearchgate.net The reaction facilitates the synthesis of 3-aryl-1H-indazole-4-carbaldehydes, which are valuable precursors for more complex molecules.

Heck Reaction: The Heck reaction couples the C3 position with alkenes to introduce a vinyl group. organic-chemistry.org This palladium-catalyzed process typically involves an aryl halide, an alkene, and a base. The reaction with 3-chloro-1H-indazole-4-carbaldehyde would yield 3-vinyl-1H-indazole-4-carbaldehyde derivatives, providing a scaffold for further functionalization.

Sonogashira Coupling: The Sonogashira reaction is used to couple terminal alkynes with aryl halides. The chloro-substituent at the C5 position of pyrazole-4-carbaldehydes has been shown to be a viable leaving group for this transformation, suggesting similar reactivity for the C3-chloroindazole. researchgate.netscilit.com This reaction, catalyzed by palladium and a copper co-catalyst, would allow for the direct introduction of an alkynyl group at the C3 position, leading to the formation of 3-alkynyl-1H-indazole-4-carbaldehydes. thieme-connect.de

Reaction Type Coupling Partner Typical Catalyst System Potential Product
Suzuki-Miyaura Ar-B(OH)₂Pd(dppf)Cl₂, Base (e.g., K₂CO₃) nih.gov3-Aryl-1H-indazole-4-carbaldehyde
Heck Alkene (e.g., n-Butyl acrylate)Pd(OAc)₂/Phosphine ligand organic-chemistry.org3-Vinyl-1H-indazole-4-carbaldehyde
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) researchgate.netthieme-connect.de3-Alkynyl-1H-indazole-4-carbaldehyde

Functionalization of the Indazole Nitrogen Atoms (N1 and N2)

The two nitrogen atoms in the indazole ring exhibit different reactivity, which can be exploited for selective functionalization.

N-Alkylation and N-Acylation for Modulating Electronic Properties

The N-alkylation of indazoles can be challenging due to the potential for reaction at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome is influenced by steric and electronic factors of both the indazole ring and the alkylating agent, as well as the reaction conditions. nih.gov

N-Alkylation: Studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. nih.gov In the case of 3-chloro-1H-indazole-4-carbaldehyde, the presence of electron-withdrawing groups at C3 (chloro) and C4 (formyl) would increase the acidity of the N1-H, potentially favoring deprotonation and subsequent alkylation at this site.

N-Acylation: N-acylation of the indazole ring is also a common strategy. The reaction can be carried out using various coupling reagents. jocpr.comresearchgate.net Regioselective N-acylation often yields the N1-substituted product, which is considered the more thermodynamically stable regioisomer. This can sometimes occur through an initial N2-acylation followed by an acyl group migration to the N1 position. nih.gov

Reaction Reagent Typical Conditions Expected Major Product
N-Alkylation Alkyl Halide (e.g., R-Br)NaH, THF nih.gov1-Alkyl-3-chloro-1H-indazole-4-carbaldehyde
N-Acylation Acid Chloride (e.g., R-COCl)Pyridine or other base1-Acyl-3-chloro-1H-indazole-4-carbaldehyde
N-Acylation Carboxylic AcidHATU, DIPEA, DMF jocpr.com1-Acyl-3-chloro-1H-indazole-4-carbaldehyde

Studies on Tautomerism and Isomerization Pathways

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally recognized as being more thermodynamically stable. nih.gov The position of this tautomeric equilibrium can be influenced by substituents on the ring and the solvent environment. For 3-chloro-1H-indazole-4-carbaldehyde, the 1H-tautomer is the predominant form.

The process of N-acylation can highlight the dynamic nature of this system. It has been proposed that in some cases, acylation may initially occur at the N2 position (the kinetic product), followed by a rearrangement to the more stable N1-acyl indazole (the thermodynamic product). nih.gov Understanding these isomerization pathways is crucial for controlling the regiochemical outcome of reactions involving the indazole nitrogens.

Multi-Component Reactions Involving 1H-Indazole-4-carbaldehyde, 3-chloro-

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. nih.gov The structure of 1H-Indazole-4-carbaldehyde, 3-chloro- makes it an ideal candidate for participation in several types of MCRs, primarily through its aldehyde functionality and the reactive N-H bond.

For example, the aldehyde group can react in Passerini or Ugi MCRs. nih.gov A potential Ugi four-component reaction could involve 1H-Indazole-4-carbaldehyde, 3-chloro-, an amine, a carboxylic acid, and an isocyanide. This would lead to the formation of complex, peptide-like structures incorporating the indazole moiety in a single, atom-economical step. Another possibility is a three-component reaction involving the indazole, a carboxylic acid, and dimethyl sulfoxide (B87167) (DMSO) acting as a C1 synthon under radical conditions to form ester derivatives. beilstein-journals.org

Synthetic Utility in the Construction of Advanced Heterocyclic Systems

The functional groups on 1H-Indazole-4-carbaldehyde, 3-chloro- serve as handles for the construction of larger, fused heterocyclic systems.

Annulation Reactions Leading to Fused Indazole Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing one, can be readily applied to this molecule. The aldehyde group at the C4 position is a key electrophilic center for cyclocondensation reactions. By reacting it with various binucleophiles, new rings can be fused to the benzene (B151609) portion of the indazole core.

For instance, a reaction with a 1,3-dinucleophile, such as a β-ketoester or malononitrile in the presence of a suitable base, could lead to the formation of a fused pyridone or aminopyridine ring, respectively, yielding a pyrazolo[4,3-f]quinoline derivative. Similarly, reaction of the aldehyde with hydrazine (B178648) or its derivatives could be used to construct a fused pyridazine (B1198779) ring, resulting in a pyrazolo[4,3-f]cinnoline system. Such annulation strategies significantly expand the structural diversity of compounds accessible from this indazole building block. nih.gov

Formation of Polyheterocyclic Architectures (e.g., Pyrazoles, Triazoles, Oxazoles, Thiazoles)

The aldehyde functional group at the C4 position of the 1H-indazole ring in 3-chloro-1H-indazole-4-carbaldehyde serves as a versatile anchor for the construction of more complex polyheterocyclic systems. Through established synthetic methodologies, this carbaldehyde can be elaborated into various five-membered heterocyclic rings, including pyrazoles, triazoles, oxazoles, and thiazoles. These reactions typically leverage the electrophilicity of the aldehyde carbon, allowing for condensation and subsequent cyclization reactions with appropriate bifunctional reagents. The resulting polyheterocyclic architectures, which fuse or append a new ring to the indazole scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.

Formation of Pyrazole-Substituted Indazoles

A common and effective strategy for synthesizing pyrazole (B372694) rings involves the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.com The 3-chloro-1H-indazole-4-carbaldehyde can be readily converted into a suitable precursor for this reaction. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between the indazole carbaldehyde and a ketone (e.g., acetophenone). This reaction forms an α,β-unsaturated ketone, an indazole-chalcone analogue.

Subsequent treatment of this chalcone (B49325) intermediate with hydrazine hydrate (B1144303) initiates a cyclocondensation reaction. The hydrazine undergoes a Michael addition to the β-carbon of the double bond, followed by intramolecular condensation with the ketone carbonyl group and subsequent aromatization to yield the final 1,3-disubstituted pyrazole ring appended to the indazole core. The specific substitution on the resulting pyrazole ring can be modulated by the choice of the initial ketone and hydrazine derivative (e.g., substituted hydrazines can be used to generate N-substituted pyrazoles).

Formation of Triazole-Substituted Indazoles

The construction of a triazole ring from an aldehyde precursor is a more complex transformation that can be achieved through several multi-step pathways. One plausible route involves the conversion of the aldehyde to a key intermediate, such as an alkyne or an azide (B81097). For instance, the aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction. This indazole-alkyne derivative can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with an organic azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole. mdpi.com

Alternatively, synthesis of 1,2,4-triazoles can be envisioned. This often involves the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org In this approach, the 3-chloro-1H-indazole-4-carbaldehyde would be condensed with a suitable amidrazone in the presence of an oxidizing agent to forge the 1,2,4-triazole (B32235) ring.

Formation of Oxazole-Substituted Indazoles

The Van Leusen oxazole (B20620) synthesis provides a direct and efficient method for converting aldehydes into oxazoles. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. In the presence of a base, such as potassium carbonate, TosMIC reacts with the 3-chloro-1H-indazole-4-carbaldehyde. The reaction proceeds through a sequence of nucleophilic addition, cyclization, and elimination of p-toluenesulfinic acid to directly afford the 5-(3-chloro-1H-indazol-4-yl)-1,3-oxazole. This method is valued for its operational simplicity and tolerance of various functional groups, making it a highly feasible strategy for derivatizing the indazole scaffold. nih.gov

Formation of Thiazole-Substituted Indazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for constructing the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. youtube.com To apply this to 3-chloro-1H-indazole-4-carbaldehyde, a two-step approach is necessary. First, the aldehyde would undergo a condensation reaction with a methyl ketone to form the corresponding α,β-unsaturated ketone (chalcone). This intermediate is then subjected to α-halogenation (e.g., using N-bromosuccinimide) to produce the required α-haloketone precursor.

In the final step, this α-halo-β-(indazolyl)ketone is treated with a thioamide (e.g., thiourea (B124793) or thioacetamide). The thioamide sulfur acts as a nucleophile, displacing the halide, followed by intramolecular condensation between the nitrogen atom and the carbonyl group, and subsequent dehydration to yield the desired thiazole ring attached to the indazole system. mdpi.com

Interactive Data Table: Potential Heterocycle Formations

Target HeterocycleKey Reagent(s) for 1H-Indazole-4-carbaldehyde, 3-chloro-Resulting Polyheterocyclic System (General Structure)Reaction Name/Type
Pyrazole 1. Ketone (e.g., Acetophenone) + Base2. Hydrazine Hydrate4-(Pyrazol-yl)-1H-indazoleClaisen-Schmidt Condensation followed by Knorr Pyrazole Synthesis
1,2,3-Triazole 1. Corey-Fuchs Reagents (CBr₄, PPh₃, Zn)2. Organic Azide (R-N₃) + Cu(I) catalyst4-(1,2,3-Triazol-yl)-1H-indazoleCorey-Fuchs Alkyne Synthesis followed by CuAAC (Click Chemistry)
1,2,4-Triazole Amidrazone + Oxidizing Agent4-(1,2,4-Triazol-yl)-1H-indazoleOxidative Cyclization
Oxazole Tosylmethyl isocyanide (TosMIC) + Base (e.g., K₂CO₃)4-(Oxazol-5-yl)-1H-indazoleVan Leusen Oxazole Synthesis
Thiazole 1. Methyl Ketone + Base2. Halogenating Agent (e.g., NBS)3. Thioamide (e.g., Thiourea)4-(Thiazol-yl)-1H-indazoleCondensation/Halogenation followed by Hantzsch Thiazole Synthesis

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indazole 4 Carbaldehyde, 3 Chloro

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

While specific, experimentally verified NMR data for 1H-Indazole-4-carbaldehyde, 3-chloro- is not extensively available in peer-reviewed literature, its spectral characteristics can be inferred from its structural precursors and isomers, such as 1H-indazole-4-carbaldehyde and 3-chloro-1H-indazole.

The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.9-10.2 ppm. The protons on the benzene (B151609) ring portion of the indazole would exhibit chemical shifts influenced by the electron-withdrawing effects of the chloro and aldehyde groups. The N-H proton of the indazole ring would likely appear as a broad singlet at a very downfield chemical shift, potentially δ 13.0 ppm or higher, and its presence could be confirmed by D₂O exchange.

In the ¹³C NMR spectrum , the aldehyde carbonyl carbon is the most deshielded, expected around δ 187-191 ppm. The carbon atom bearing the chlorine (C3) would also be significantly affected. The remaining aromatic carbons would appear in the typical aromatic region (δ 110-145 ppm).

Expected ¹H NMR Data (based on analogs)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (N-H) >13.0 br s -
Aldehyde-H 9.9-10.2 s -

Expected ¹³C NMR Data (based on analogs)

Carbon Expected Chemical Shift (ppm)
C=O 187-191
C3-Cl ~143

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between adjacent protons. It would be instrumental in tracing the connectivity of the protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could help in confirming the regiochemistry by observing through-space interactions between the aldehyde proton and a nearby aromatic proton.

While solution-state NMR provides data on the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This technique is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum, researchers can identify the number of unique molecules in the asymmetric unit of the crystal lattice and detect the presence of different crystalline or amorphous forms. Specific experimental ssNMR data for 1H-Indazole-4-carbaldehyde, 3-chloro- is not currently available in the public domain. labcompare.com

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within the molecule.

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for 1H-Indazole-4-carbaldehyde, 3-chloro- would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1670-1700 cm⁻¹. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹. nih.gov

Expected FTIR Peak Assignments (based on analogs)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100-3300 Medium, Broad
Aromatic C-H Stretch >3000 Medium
C=O Stretch (Aldehyde) 1670-1700 Strong
C=C & C=N Stretch (Aromatic) 1450-1600 Medium-Strong

Raman spectroscopy provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For 1H-Indazole-4-carbaldehyde, 3-chloro-, the aromatic ring vibrations, particularly the symmetric "breathing" modes, would be expected to produce strong Raman signals. The C-Cl bond, being polarizable, should also be Raman active. This technique is especially useful for studying materials in aqueous media, where water's strong IR absorption can obscure important spectral regions. Although specific Raman data for this compound is not found in the literature, its application would provide deeper insights into the vibrational structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

The definitive determination of the solid-state structure of 1H-Indazole-4-carbaldehyde, 3-chloro- through single-crystal X-ray diffraction is a critical step in its comprehensive characterization. This technique would provide precise atomic coordinates, bond lengths, and bond angles, offering unequivocal proof of its molecular structure.

Analysis of Unit Cell Parameters, Crystal Packing, and Molecular Conformation

Currently, there is no publicly available crystallographic data for 1H-Indazole-4-carbaldehyde, 3-chloro-. Such a study would reveal the crystal system, space group, and the dimensions of the unit cell. Analysis of the crystal packing would elucidate how individual molecules arrange themselves in the crystal lattice, influenced by intermolecular forces. Furthermore, the molecular conformation, including the planarity of the indazole ring system and the orientation of the carbaldehyde and chloro substituents, would be precisely determined.

Quantitative Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

A detailed investigation of the intermolecular interactions is crucial for understanding the supramolecular chemistry of this compound. While specific data for 1H-Indazole-4-carbaldehyde, 3-chloro- is absent, it is anticipated that hydrogen bonding involving the indazole N-H and the aldehyde oxygen would be a prominent feature. The presence of a chlorine atom also introduces the possibility of halogen bonding.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds.

Accurate Mass Measurement for Elemental Composition Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of 1H-Indazole-4-carbaldehyde, 3-chloro- (C₈H₅ClN₂O), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass of this compound can be precisely calculated and compared with the experimental value to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the compound's structure and connectivity. While no specific MS/MS fragmentation data for 1H-Indazole-4-carbaldehyde, 3-chloro- has been reported, general fragmentation patterns for indazole derivatives often involve the loss of small neutral molecules such as CO, N₂, and HCN, as well as cleavage of the substituent groups. A detailed study would be required to establish the specific fragmentation pathways for this particular isomer.

Computational and Theoretical Investigations of 1h Indazole 4 Carbaldehyde, 3 Chloro

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties.

Optimization of Ground-State Geometries and Vibrational Frequency Analysis

The first step in a computational study is typically the optimization of the molecule's ground-state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. nih.gov

For the indazole core, the 1H-tautomer is generally found to be more thermodynamically stable than the 2H-tautomer. nih.gov The geometry of the bicyclic indazole system is largely planar. The introduction of substituents, such as a chloro group at the C3 position and a carbaldehyde group at the C4 position, will induce minor distortions in the planarity of the ring and influence the bond lengths and angles in their vicinity due to steric and electronic effects.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. The calculated frequencies for C-H, C=O, C=C, and C-N stretching and bending vibrations in related indazole structures provide a basis for interpreting the experimental spectrum of 1H-Indazole-4-carbaldehyde, 3-chloro-.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indazole Core (based on related structures)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.35C3-N2-N1112.0
N2-C31.33N2-C3-C3a108.0
C3-C3a1.42C3a-C4-C5118.0
C4-C(aldehyde)1.48C3-C(Cl)-X-
C(aldehyde)=O1.22H-C(aldehyde)=O121.0

Note: The values in this table are illustrative and based on data from similar indazole structures. The actual values for 1H-Indazole-4-carbaldehyde, 3-chloro- would require a specific DFT calculation.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

In substituted indazoles, the distribution and energy of the HOMO and LUMO are significantly influenced by the nature and position of the substituents. rsc.org For 1H-Indazole-4-carbaldehyde, 3-chloro-, the electron-withdrawing nature of the chloro and carbaldehyde groups is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be distributed over the indazole ring system, while the LUMO may have significant contributions from the carbaldehyde group. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT studies on similar molecules can provide quantitative estimates of these energies. rsc.org

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Substituted Indazoles (in eV)

CompoundEHOMOELUMOEnergy Gap (ΔE)
Indazole Derivative A-6.5-1.84.7
Indazole Derivative B-6.8-2.24.6
Indazole Derivative C-7.1-2.54.6

Note: This table presents example data from computational studies on various indazole derivatives to illustrate the typical range of values.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (nucleophilic sites), while blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (electrophilic sites). researchgate.net

For 1H-Indazole-4-carbaldehyde, 3-chloro-, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for nucleophilic attack. The hydrogen atom of the N-H group and the regions around the hydrogen atoms of the benzene (B151609) ring would likely exhibit positive potential, indicating susceptibility to electrophilic attack. The chlorine atom would also influence the charge distribution, creating a complex potential landscape.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment

In the case of 1H-Indazole-4-carbaldehyde, 3-chloro-, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the ring system. Significant E(2) values for interactions involving the π-system of the indazole ring would confirm its aromatic character and stability.

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting various types of spectra, providing valuable support for experimental characterization.

Prediction of NMR Chemical Shifts and Spin-Spin Coupling Constants

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). nih.gov These calculations provide theoretical spectra that can be compared with experimental data to aid in structure elucidation and assignment of signals. acs.org

For 1H-Indazole-4-carbaldehyde, 3-chloro-, the predicted 1H and 13C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing chloro and carbaldehyde groups would cause downfield shifts (higher ppm values) for the nearby protons and carbons. For instance, the proton of the aldehyde group would be expected to resonate at a significantly downfield position. Similarly, the carbon atom of the carbonyl group would exhibit a characteristic downfield shift in the 13C NMR spectrum. Calculations on related indazole derivatives have shown good agreement between theoretical and experimental NMR data. nih.govresearchgate.net

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for a Representative Chloro-Indazole Carbaldehyde Structure

AtomPredicted 1H Chemical Shift (ppm)AtomPredicted 13C Chemical Shift (ppm)
H (N1-H)~13.0 - 14.0C3~140.0
H (Aldehyde)~10.0 - 10.5C4~125.0
H5~7.5 - 8.0C5~120.0
H6~7.2 - 7.6C6~128.0
H7~7.8 - 8.2C7~115.0
C3a~122.0
C7a~140.0
C (Aldehyde)~190.0

Note: These are estimated chemical shift ranges based on data from analogous compounds. Precise values require specific calculations for 1H-Indazole-4-carbaldehyde, 3-chloro-.

Simulation of Infrared and Raman Spectra and Comparison with Experimental Data

A standard approach for structural elucidation and vibrational analysis of a novel compound like 1H-Indazole-4-carbaldehyde, 3-chloro- involves the simulation of its infrared (IR) and Raman spectra. This is typically achieved using quantum chemical calculations, most commonly Density Functional Theory (DFT). The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, vibrational frequency calculations are performed.

These calculations yield a set of fundamental vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. These simulated spectra can then be compared with experimentally recorded spectra. A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. For instance, studies on compounds like benzothiazole (B30560) have successfully used DFT methods to assign vibrational bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the vibrational spectra of α,α-dichlorotoluene have been analyzed in detail through a combination of experimental measurements and DFT calculations. researchgate.net

For 1H-Indazole-4-carbaldehyde, 3-chloro-, key vibrational modes would be expected for the N-H stretch, C=O stretch of the carbaldehyde group, C-Cl stretch, and various vibrations of the indazole ring system. A data table comparing hypothetical experimental and calculated vibrational frequencies would resemble the following:

Vibrational Mode Hypothetical Experimental Frequency (cm⁻¹) Hypothetical Calculated Frequency (cm⁻¹)
N-H Stretch3300-34003350
C=O Stretch1680-17001690
C-Cl Stretch700-800750
Indazole Ring Vibrations1400-16001400-1600

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving indazole derivatives. rsc.org

The indazole ring is susceptible to both electrophilic and nucleophilic substitution reactions. Theoretical studies can map out the potential energy surfaces for these reactions, identifying the transition states and intermediates involved. For electrophilic substitution, calculations would likely explore the reactivity of different positions on the benzene and pyrazole (B372694) rings, taking into account the directing effects of the chloro and carbaldehyde substituents.

Conversely, for nucleophilic aromatic substitution (SNAr), the chlorine atom at the 3-position is a potential site for reaction. Computational models can be used to calculate the activation energies for the addition of a nucleophile and the subsequent departure of the chloride ion. Studies on the functionalization of indazoles often rely on such computational insights to understand and predict reactivity. researchgate.net

A hypothetical reaction coordinate diagram for a nucleophilic substitution at the C3 position would illustrate the energy changes from reactants to products, including the energy of the Meisenheimer-like intermediate and the transition states.

Computational methods are also invaluable for studying intramolecular reactions. For instance, if a suitable functional group were introduced to the carbaldehyde, its potential to undergo an intramolecular cyclization with the indazole nitrogen could be explored. Theoretical calculations would help determine the feasibility of such a reaction by calculating the activation energy barrier for the cyclization step.

Furthermore, rearrangements of the indazole core or its substituents can be investigated. Computational studies can elucidate the intricate electronic and steric factors that govern these transformations. The synthesis of various indazole derivatives often involves cyclization reactions where computational analysis has been used to support the proposed mechanisms. researchgate.netwhiterose.ac.uk

Intermolecular Interaction Analysis using Computational Methods

The non-covalent interactions of 1H-Indazole-4-carbaldehyde, 3-chloro- with itself and with other molecules are crucial for understanding its physical properties and its behavior in biological systems.

The presence of the N-H group and the carbaldehyde's carbonyl oxygen in 1H-Indazole-4-carbaldehyde, 3-chloro- suggests the potential for hydrogen bonding. Computational analysis can quantify the strength and geometry of these hydrogen bonds. Natural Bond Orbital (NBO) analysis is a common technique used to study the delocalization of electron density associated with these interactions. asianresassoc.org

Other non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom, can also be characterized. Computational studies on arylsulphonyl indazole derivatives have highlighted the importance of hydrogen bonds and π-π stacking in their binding to protein kinases. nih.gov The analysis of large crystallographic datasets provides insights into the preferred geometries of such interactions. mdpi.com

A table summarizing potential intermolecular interactions could look like this:

Interaction Type Donor Acceptor Hypothetical Interaction Energy (kcal/mol)
Hydrogen BondN-HC=O-5 to -8
π-π StackingIndazole RingIndazole Ring-2 to -4
Halogen BondC-ClNucleophilic atom-1 to -3

The properties and behavior of 1H-Indazole-4-carbaldehyde, 3-chloro- can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to study its effect on the molecule's electronic structure and conformation. cas.cznih.gov

For example, the polarity of the solvent can affect the relative stability of different tautomers and rotamers of the carbaldehyde group. Computational studies on a dichlorobenzyl-substituted indazole have shown that while the frontier molecular orbital energy gap may not be significantly influenced by the solvent, the molecule exhibits greater stability in polar environments. asianresassoc.org Such studies are crucial for understanding the behavior of the compound in different chemical environments.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Insights

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electron density distribution in a molecule, offering profound insights into the nature of chemical bonds and non-covalent interactions. This methodology, grounded in quantum mechanics, partitions a molecule into atomic basins based on the topology of the electron density, allowing for a detailed characterization of atomic and bond properties. Although specific QTAIM studies on 1H-Indazole-4-carbaldehyde, 3-chloro- are not available in the current literature, by drawing analogies from computational analyses of structurally similar compounds, such as other indazole derivatives and substituted benzaldehydes, we can predict the key features that a QTAIM analysis would likely reveal for this molecule. nih.govdergipark.org.trresearchgate.netnih.gov

A central aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are indicative of the nature and strength of the chemical bond.

Covalent Bonding Framework:

A QTAIM analysis of 1H-Indazole-4-carbaldehyde, 3-chloro- would characterize the covalent bonds within the indazole ring system, the carbaldehyde group, and the carbon-chlorine bond. The covalent bonds, such as C-C, C-N, C-H, C=O, and C-Cl, are expected to exhibit topological parameters typical of shared interactions.

For the aromatic C-C and C-N bonds within the bicyclic indazole core, the electron density at the BCPs (ρ(r)) would be significant, and the Laplacian of the electron density (∇²ρ(r)) would be negative, which is characteristic of covalent bonds. The ellipticity of these bonds would also provide information about their π-character, which is expected to be substantial due to the aromatic nature of the ring system. researchgate.netmdpi.com

The C=O bond of the carbaldehyde group would be characterized by a high electron density value at the BCP and a large negative Laplacian, reflecting its double-bond nature and high degree of covalency. In contrast, the C-Cl bond is expected to show features indicative of a polar covalent bond, with a lower electron density and a less negative or even slightly positive Laplacian compared to the C-C or C=N bonds, due to the high electronegativity of the chlorine atom. rsc.orgacs.org

Expected QTAIM Parameters for Covalent Bonds in 1H-Indazole-4-carbaldehyde, 3-chloro- (Analogous Data)

Bond TypeExpected ρ(r) (a.u.)Expected ∇²ρ(r) (a.u.)Bond Character
C-C (aromatic)~0.30NegativeCovalent
C-N (aromatic)~0.35NegativePolar Covalent
C=O~0.40NegativePolar Covalent
C-Cl~0.15Slightly Negative/PositivePolar Covalent
C-H~0.25NegativeCovalent

This table is generated based on analogous data from studies on substituted heterocycles and aromatic aldehydes and represents expected values. mdpi.comacs.org

Non-Covalent Interactions:

QTAIM is also exceptionally adept at identifying and characterizing weaker non-covalent interactions, which are crucial for understanding the supramolecular chemistry and crystal packing of a compound. nih.govrsc.org For 1H-Indazole-4-carbaldehyde, 3-chloro-, several intramolecular and intermolecular non-covalent interactions could be anticipated.

An intramolecular hydrogen bond might exist between the aldehyde oxygen and the hydrogen on the adjacent ring carbon or the N-H group of the indazole, depending on the molecular conformation. Such an interaction would be evidenced by a bond path between the two atoms, with a BCP exhibiting a low electron density and a positive Laplacian, which are hallmarks of closed-shell interactions like hydrogen bonds. nih.govresearchgate.net

In the solid state, intermolecular interactions would play a significant role. These could include hydrogen bonds involving the N-H group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule. Additionally, halogen bonding involving the chlorine atom, as well as π-π stacking interactions between the aromatic rings of adjacent molecules, are plausible. nih.govrsc.org Each of these interactions would be represented by a distinct bond path and a corresponding BCP with characteristic topological properties.

Predicted QTAIM Parameters for Non-Covalent Interactions in 1H-Indazole-4-carbaldehyde, 3-chloro- (Analogous Data)

Interaction TypeExpected ρ(r) (a.u.)Expected ∇²ρ(r) (a.u.)Interaction Nature
Intramolecular H-bond~0.01 - 0.03PositiveWeak, Electrostatic
Intermolecular H-bond~0.02 - 0.05PositiveElectrostatic
Halogen Bond (C-Cl···O/N)~0.01 - 0.02PositiveWeak, Electrostatic
π-π Stacking<0.01Positivevan der Waals

This table is generated based on analogous data from studies on non-covalent interactions in similar molecular systems and represents expected values. acs.orgnih.govrsc.org

Potential Applications and Broader Research Impact of 1h Indazole 4 Carbaldehyde, 3 Chloro

Role as Versatile Building Blocks in Complex Molecule Synthesis

The structure of 1H-Indazole-4-carbaldehyde, 3-chloro-, featuring an aldehyde and a chloro-substituted pyrazole (B372694) fused to a benzene (B151609) ring, represents a classic example of a versatile building block in organic synthesis. The indazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules designed as kinase inhibitors for cancer therapy. nih.govrsc.org The aldehyde group at the 4-position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings.

Research has demonstrated that substituted indazoles are crucial for synthesizing more elaborate heterocyclic systems with significant biological activity. For instance, structurally related 3-chloro-nitro-1H-indazoles have been used as precursors for novel antileishmanial agents through 1,3-dipolar cycloaddition reactions. nih.gov This highlights how the chloro-indazole framework can be elaborated into complex molecules targeting infectious diseases. The aldehyde function on the target compound is a key site for building molecular complexity, readily participating in reactions like Wittig condensations or reductive aminations to link the indazole core to other molecular fragments. nih.gov

A primary application of such building blocks is in the synthesis of kinase inhibitors. The indazole moiety is recognized as an effective "hinge-binding" fragment that can interact with the ATP-binding site of protein kinases. mdpi.com The aldehyde group of 1H-Indazole-4-carbaldehyde, 3-chloro- can be converted into various functional groups, such as amides or other heterocycles, which can then interact with the solvent-exposed regions of the kinase, leading to potent and selective inhibitors. mdpi.comnih.gov

The following table summarizes key transformations for which indazole aldehydes are valuable precursors:

Table 1: Synthetic Utility of Indazole Aldehydes

Reaction Type Product Class Potential Application Relevant Findings
Condensation Reactions Schiff Bases, Chalcones Intermediates for larger heterocycles, Biologically active agents Schiff bases are important intermediates in various enzymatic reactions. researchgate.net
Cycloaddition Reactions Fused Heterocyclic Systems Medicinal Chemistry (e.g., antileishmanial) 3-chloro-indazoles can be elaborated into complex triazoles and isoxazolines. nih.gov
Wittig/Knoevenagel Reactions Alkenyl-substituted Indazoles Linkers for complex molecules, Fine chemicals The aldehyde function is readily converted into carbon-carbon double bonds. nih.gov
Oxidation Indazole Carboxylic Acids Precursors for amides and esters A standard transformation to access further functional derivatives. jocpr.com

Scaffold for Design and Synthesis of Advanced Organic Materials

Beyond medicinal chemistry, the indazole scaffold is being explored for applications in materials science. The aromatic, electron-rich nature of the indazole ring, combined with the electronic influence of substituents, can be harnessed to create functional organic materials. While direct applications of 1H-Indazole-4-carbaldehyde, 3-chloro- are not extensively documented, related compounds provide strong evidence for its potential in this arena.

One notable application is in the field of corrosion inhibition. Halogen-substituted indazoles have been identified as effective corrosion inhibitors for copper in neutral chloride solutions. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that blocks the action of corrosive species. The specific electronic structure of the chloro-indazole core is crucial for this adsorption and protective action. researchgate.net

Furthermore, the broader class of pyrazole-4-carbaldehydes, which are structurally analogous to the title compound, are known to be versatile scaffolds for materials used in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The aldehyde group can be used to construct larger conjugated systems, which are essential for the electronic properties required in these devices. It is plausible that 1H-Indazole-4-carbaldehyde, 3-chloro- could be similarly employed to create novel phosphorescent or fluorescent materials where the indazole core tunes the photophysical properties.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of relatively simple, yet highly functionalized, heterocycles like 1H-Indazole-4-carbaldehyde, 3-chloro- contributes significantly to the fundamental understanding of chemical reactivity and reaction mechanisms. The indazole ring system is characterized by the presence of two nitrogen atoms, leading to two possible tautomeric forms (1H and 2H) and different sites for protonation and electrophilic attack.

Mechanistic studies on the reaction of indazoles with formaldehyde (B43269) have provided deep insight into the reactivity of the indazole nucleus. nih.gov These studies clarify how the reaction proceeds via the neutral indazole reacting with a protonated formaldehyde molecule and elucidate the factors that determine which nitrogen atom (N1 or N2) participates in the reaction. The presence of electron-withdrawing groups, such as a chloro or nitro group, significantly influences the basicity and nucleophilicity of the ring nitrogens, thereby directing the outcome of such reactions. nih.gov Understanding these principles is crucial for predicting and controlling the synthesis of specifically substituted indazole derivatives.

Additionally, the development of methods to synthesize the indazole core itself, such as through the cycloaddition of benzynes with diazo compounds or the cyclization of o-fluorobenzaldehydes with hydrazine (B178648), expands the toolkit of synthetic chemists and provides insights into the mechanisms of these complex transformations. acs.orgorgsyn.org

Methodological Advancements in Organic Synthesis

The availability of diverse and functionalized building blocks is a prerequisite for the development and optimization of new synthetic methodologies. While 1H-Indazole-4-carbaldehyde, 3-chloro- may not have been the central molecule in the invention of a named reaction, its existence and the demand for related structures drive innovation in synthetic chemistry.

The synthesis of indazoles, for example, has seen significant methodological advancements. Traditional methods often suffered from harsh conditions or a lack of regioselectivity. Modern approaches, including the use of flow chemistry, offer safer, more scalable, and versatile routes to a wide range of indazole derivatives. acs.org The development of such methods relies on the ability to test them on a variety of substrates, including those with sensitive functional groups like aldehydes and halogens, as seen in the title compound.

Moreover, efficient procedures for the direct conversion of indoles into 1H-indazole-3-carboxaldehydes via nitrosation represent a significant methodological improvement. nih.govrsc.org These methods provide a general and mild pathway to key indazole intermediates, accommodating both electron-rich and electron-deficient precursors. The continuous effort to improve access to foundational scaffolds like indazole aldehydes enables broader exploration of their chemistry and accelerates the discovery of new drugs and materials. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.